

# A Comparative Meta-Analysis of Avatrombopag Hydrochloride in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Avatrombopag hydrochloride, an oral thrombopoietin receptor agonist (TPO-RA), has emerged as a significant therapeutic option for the management of thrombocytopenia in various clinical settings. This guide provides a comprehensive meta-analysis of key clinical trials involving avatrombopag, offering a comparative perspective against other TPO-RAs and placebo. The data presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of the efficacy, safety, and mechanistic profile of avatrombopag.

### **Mechanism of Action**

Avatrombopag mimics the effect of endogenous thrombopoietin by binding to and activating the TPO receptor (c-Mpl), which is expressed on megakaryocytes and their precursors.[1] This activation initiates downstream signaling cascades, primarily through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) and mitogen-activated protein kinase (MAPK) pathways.[1][2] The stimulation of these pathways promotes the proliferation and differentiation of megakaryocytes, leading to an increase in platelet production.[1][2]





Click to download full resolution via product page

Avatrombopag's Mechanism of Action



### **Efficacy in Chronic Immune Thrombocytopenia (ITP)**

A network meta-analysis of seven phase 3 randomized controlled trials (RCTs) assessed the relative efficacy and safety of avatrombopag compared to other TPO-RAs (eltrombopag and romiplostim) and placebo in adult patients with chronic ITP.[3][4]

Table 1: Comparative Efficacy of Avatrombopag in Chronic ITP (Network Meta-Analysis)[3][4]

| Outcome                                                | Avatrombopag vs.<br>Placebo (OR [95%<br>Crl]) | Avatrombopag vs.<br>Eltrombopag (OR<br>[95% Crl]) | Avatrombopag vs.<br>Romiplostim (OR<br>[95% Crl]) |
|--------------------------------------------------------|-----------------------------------------------|---------------------------------------------------|---------------------------------------------------|
| Durable Platelet<br>Response                           | 16.40 [3.68, 94.74]                           | 1.30 [0.47, 3.65]                                 | 1.15 [0.41, 3.25]                                 |
| Reduction in Concomitant ITP Medication                | 4.31 [1.42, 14.88]                            | 1.25 [0.55, 2.87]                                 | 1.22 [0.53, 2.79]                                 |
| Incidence of Any<br>Bleeding Events (IRR<br>[95% Crl]) | 0.38 [0.20, 0.70]                             | 0.38 [0.19, 0.75]                                 | 0.38 [0.17, 0.86]                                 |

OR: Odds Ratio; Crl: Credible Interval; IRR: Incidence Rate Ratio. Data from Wojciechowski et al. (2021).

The pivotal phase 3, multicenter, randomized, double-blind, placebo-controlled trial (NCT01438840) evaluated the efficacy and safety of avatrombopag in adults with chronic ITP. [5][6]

Table 2: Key Efficacy Outcomes from the Phase 3 ITP Trial (NCT01438840)[5][6]



| Outcome                                                                            | Avatrombopag<br>(N=32) | Placebo (N=17) | P-value |
|------------------------------------------------------------------------------------|------------------------|----------------|---------|
| Median Cumulative<br>Weeks of Platelet<br>Response (platelet<br>count ≥50 x 10°/L) | 12.4 weeks             | 0.0 weeks      | <0.0001 |
| Platelet Response<br>Rate at Day 8                                                 | 65.63%                 | 0.0%           | <0.0001 |

## Efficacy in Chronic Liver Disease (CLD) with Thrombocytopenia

Two identically designed, multicenter, randomized, double-blind, placebo-controlled phase 3 trials (ADAPT-1 and ADAPT-2) assessed the efficacy and safety of avatrombopag in increasing platelet counts in patients with thrombocytopenia and CLD who were scheduled to undergo a procedure.[3][7]

Table 3: Primary Efficacy Endpoint in ADAPT-1 and ADAPT-2 Trials[3][7]



| Trial                 | Treatment<br>Group                 | Baseline<br>Platelet Count | Proportion of Patients Not Requiring Platelet Transfusion or Rescue Procedure for Bleeding (%) | P-value |
|-----------------------|------------------------------------|----------------------------|------------------------------------------------------------------------------------------------|---------|
| ADAPT-1               | Avatrombopag<br>60 mg              | <40 x 10 <sup>9</sup> /L   | 65.6%                                                                                          | <0.0001 |
| Placebo               | <40 x 10 <sup>9</sup> /L           | 22.9%                      |                                                                                                |         |
| Avatrombopag<br>40 mg | ≥40 to <50 x<br>10 <sup>9</sup> /L | 88.1%                      | <0.0001                                                                                        | _       |
| Placebo               | ≥40 to <50 x<br>10 <sup>9</sup> /L | 38.2%                      |                                                                                                |         |
| ADAPT-2               | Avatrombopag<br>60 mg              | <40 x 10 <sup>9</sup> /L   | 68.6%                                                                                          | <0.001  |
| Placebo               | <40 x 10 <sup>9</sup> /L           | 34.9%                      |                                                                                                |         |
| Avatrombopag<br>40 mg | ≥40 to <50 x<br>10 <sup>9</sup> /L | 87.9%                      | <0.001                                                                                         | _       |
| Placebo               | ≥40 to <50 x<br>10 <sup>9</sup> /L | 33.3%                      |                                                                                                |         |

### **Safety Profile**

The network meta-analysis of ITP trials found no statistically significant differences in the incidence of any adverse events between avatrombopag, eltrombopag, romiplostim, and placebo.[3][4] In the phase 3 ITP trial, the most common adverse events with avatrombopag were headache and contusion.[5] In the ADAPT trials for CLD, the incidence and severity of adverse events were similar between the avatrombopag and placebo groups.[3][7]

Table 4: Common Adverse Events in the Phase 3 ITP Trial (NCT01438840)[5]



| Adverse Event | Avatrombopag (N=32) | Placebo (N=17) |
|---------------|---------------------|----------------|
| Headache      | 28.1%               | 11.8%          |
| Contusion     | 18.8%               | 23.5%          |
| Epistaxis     | 15.6%               | 17.6%          |
| Fatigue       | 12.5%               | 11.8%          |
| Arthralgia    | 12.5%               | 5.9%           |

## Experimental Protocols Phase 3 ITP Trial (NCT01438840)[5][6]

- Study Design: A 6-month, multicenter, randomized, double-blind, parallel-group, placebocontrolled study with an open-label extension phase.
- Patient Population: Adults with chronic ITP and a platelet count  $<30 \times 10^9$ /L.
- Intervention: Patients were randomized (2:1) to receive avatrombopag (starting dose of 20 mg once daily) or placebo. The dose could be titrated up to a maximum of 40 mg/day.
- Primary Endpoint: The cumulative number of weeks of platelet response (platelet count ≥50 x 10<sup>9</sup>/L) without rescue therapy for bleeding.



Click to download full resolution via product page

Phase 3 ITP Trial Workflow

## **ADAPT-1 (NCT01972529) and ADAPT-2 (NCT01976104) Trials[3][7]**



- Study Design: Two identically designed, multicenter, randomized, double-blind, placebocontrolled phase 3 trials.
- Patient Population: Adults with thrombocytopenia (platelet count <50 x 10<sup>9</sup>/L) and chronic liver disease scheduled to undergo a procedure.
- Intervention: Patients were stratified by baseline platelet count (<40 x 10<sup>9</sup>/L or ≥40 to <50 x 10<sup>9</sup>/L) and randomized (2:1) to receive avatrombopag (60 mg or 40 mg, respectively, once daily for 5 days) or placebo.
- Primary Endpoint: The proportion of patients not requiring a platelet transfusion or any rescue procedure for bleeding up to 7 days after the scheduled procedure.



Click to download full resolution via product page

**ADAPT Trials Workflow** 

### Conclusion



The meta-analysis of clinical trials demonstrates that avatrombopag is an effective and well-tolerated oral TPO-RA for the treatment of thrombocytopenia in patients with chronic ITP and for increasing platelet counts in patients with CLD undergoing a procedure. In patients with chronic ITP, avatrombopag significantly increased durable platelet response and reduced the incidence of bleeding events compared to placebo, with a comparable safety profile to other TPO-RAs.[3][4] In patients with CLD, avatrombopag was superior to placebo in reducing the need for platelet transfusions or rescue procedures for bleeding.[3][7] These findings support the use of avatrombopag as a valuable therapeutic option in these patient populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. tandfonline.com [tandfonline.com]
- 2. Efficacy and Safety of Avatrombopag in Patients with Chronic Immune Thrombocytopenia:
   A Systematic Literature Review and Network Meta-Analysis PubMed
   [pubmed.ncbi.nlm.nih.gov]
- 3. Avatrombopag Before Procedures Reduces Need for Platelet Transfusion in Patients With Chronic Liver Disease and Thrombocytopenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Phase 3 randomised study of avatrombopag, a novel thrombopoietin receptor agonist for the treatment of chronic immune thrombocytopenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of Avatrombopag Hydrochloride in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2483305#meta-analysis-of-clinical-trials-involving-avatrombopag-hydrochloride]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com